N-(4-hydroxycyclohexyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide
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Overview
Description
N-(4-hydroxycyclohexyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a nicotinamide core, a hydroxycyclohexyl group, and a tetrahydrofuran-3-yl ether linkage, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxycyclohexyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Nicotinamide Core: This can be achieved through the reaction of nicotinic acid with ammonia or an amine derivative under controlled conditions.
Introduction of the Hydroxycyclohexyl Group: This step involves the selective hydroxylation of cyclohexane, followed by its attachment to the nicotinamide core via an amide bond.
Etherification with Tetrahydrofuran-3-yl: The final step involves the etherification of the hydroxy group with tetrahydrofuran-3-yl, typically using an appropriate catalyst and solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxycyclohexyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under suitable conditions.
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ether linkage can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to amines.
Substitution: Formation of new ether derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which N-(4-hydroxycyclohexyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Gene Expression: Influencing the expression of specific genes involved in various biological processes.
Comparison with Similar Compounds
N-(4-hydroxycyclohexyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide can be compared with other similar compounds, such as:
Nicotinamide Derivatives: Compounds with variations in the nicotinamide core or substituents.
Cyclohexyl Derivatives: Compounds featuring different functional groups attached to the cyclohexyl ring.
Tetrahydrofuran Derivatives: Compounds with different substituents on the tetrahydrofuran ring.
Uniqueness
The unique combination of the hydroxycyclohexyl group, tetrahydrofuran-3-yl ether linkage, and nicotinamide core sets this compound apart from other compounds, providing it with distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-hydroxycyclohexyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c19-12-5-3-11(4-6-12)18-15(20)14-2-1-8-17-16(14)22-13-7-9-21-10-13/h1-2,8,11-13,19H,3-7,9-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKDEBCDJSGFFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=C(N=CC=C2)OC3CCOC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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